Regioisomeric Identity: 3-Pyridinyl vs. 4-Pyridinyl
The target compound (CAS 852955-74-9) is unambiguously the 3-pyridinyl (meta) regioisomer. The closest commercially catalogued analog, 1-ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide (CAS 921220-96-4), is the 4-pyridinyl (para) regioisomer, with identical molecular formula (C₁₆H₁₈N₄O₂S) and molecular weight (330.40 g/mol) . Both are offered by the same vendor at standard purity of 97%, and each is accompanied by lot-specific QC documentation (NMR, HPLC, GC) . The pyridinyl nitrogen position alters the calculated polar surface area (PSA) and hydrogen-bond acceptor geometry: the 3-pyridinyl isomer may exhibit distinct solubility and logP compared to the 4-pyridinyl isomer, directly impacting suitability for fragment-based screening or synthetic coupling strategies .
| Evidence Dimension | Regioisomeric identity (pyridinyl nitrogen position) & vendor purity specification |
|---|---|
| Target Compound Data | 2-(3-pyridinyl) substitution; CAS 852955-74-9; 97% purity (HPLC); batch-specific NMR/HPLC/GC available |
| Comparator Or Baseline | 2-(4-pyridinyl) isomer; CAS 921220-96-4; 97% purity (HPLC); batch-specific NMR/HPLC/GC available |
| Quantified Difference | Regioisomeric: 3-pyridinyl (meta) vs. 4-pyridinyl (para); CAS number distinction confirms isolated regioisomer identity |
| Conditions | Vendor QC specification; purity determined by HPLC; structural identity confirmed by ¹H NMR and MS |
Why This Matters
Procuring the correct regioisomer is essential to maintain SAR integrity in medicinal chemistry programs, as pyridinyl nitrogen position affects target binding, solubility, and metabolic stability.
